3-Bromo-2-chloro-5-nitrobenzaldehyde

Description

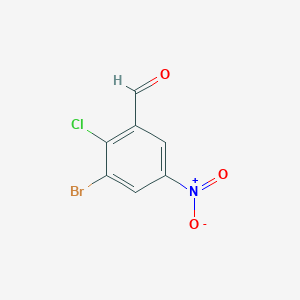

3-Bromo-2-chloro-5-nitrobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₃BrClNO₃ and a molecular weight of ~264.47 g/mol. Its structure features a benzaldehyde core substituted with bromine at position 3, chlorine at position 2, and a nitro group at position 5 (Figure 1). The electron-withdrawing nature of these substituents significantly influences its reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

3-bromo-2-chloro-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTROFDTWYKZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-chloro-5-nitrobenzaldehyde can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzaldehyde. The typical synthetic route involves:

Bromination: Benzaldehyde is first brominated using bromine in an appropriate solvent.

Chlorination: The brominated product is then chlorinated using a chlorinating agent such as thionyl chloride.

Nitration: Finally, the chlorinated product undergoes nitration using nitric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and nitro).

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Condensation Reactions: It can undergo condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Condensation: Primary amines in the presence of an acid catalyst.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Schiff Bases: Condensation with amines forms Schiff bases, which are useful intermediates in organic synthesis.

Scientific Research Applications

3-Bromo-2-chloro-5-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-nitrobenzaldehyde is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The electron-withdrawing groups (bromine, chlorine, and nitro) make the aromatic ring more susceptible to nucleophilic attack, facilitating various chemical transformations .

Comparison with Similar Compounds

Table 1: Comparative Data for Halogenated Nitrobenzaldehydes

Key Structural and Reactivity Differences

Electrophilicity : The presence of chlorine at position 2 in this compound enhances electrophilicity at the aldehyde group compared to hydroxyl-containing analogs (e.g., 3-bromo-2-hydroxy-5-nitrobenzaldehyde). This makes it more reactive toward nucleophiles like amines or hydrazines .

Hydrogen Bonding : Hydroxyl-containing analogs (e.g., 3-bromo-2-hydroxy-5-nitrobenzaldehyde) exhibit stronger intermolecular hydrogen bonding, influencing crystallinity and solubility, whereas the chloro-substituted variant may display higher lipophilicity .

Research Findings and Challenges

- Structural Analysis : Single-crystal X-ray diffraction (performed using SHELX programs) on analogs like 3-bromo-5-nitrosalicylaldehyde reveals planar aromatic rings and intermolecular halogen bonding, which could guide predictions for the target compound’s crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.